MART-1(32-40) is classified as a tumor-associated antigen (TAA). It belongs to the category of neoantigens that are recognized by cytotoxic T lymphocytes (CTLs), particularly in the context of HLA class I molecules. This classification underscores its relevance in cancer immunotherapy and vaccine development.
The synthesis of MART-1(32-40) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high efficiency and purity. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for easy purification at each stage.
Technical Details:
The molecular structure of MART-1(32-40) consists of nine amino acids arranged in a specific sequence that allows it to bind effectively to HLA-A*0201 molecules. The structure can be represented as follows:
The molecular weight of MART-1(32-40) is approximately 1035.2 Da, and its hydrophobicity index indicates that it has moderate hydrophobic characteristics, which may influence its interaction with cell membranes and immune receptors.
MART-1(32-40) does not undergo traditional chemical reactions as seen in small organic molecules; instead, its primary interactions occur through binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells.
Technical Details:
The mechanism of action for MART-1(32-40) involves its presentation on HLA-A*0201 molecules on the surface of antigen-presenting cells. When recognized by T-cell receptors (TCRs), this interaction triggers a cascade of immune responses:
Studies have shown that T-cells specific for MART-1(32-40) can produce cytokines such as interferon-gamma upon activation, indicating robust immune responses against melanoma.
MART-1(32-40) exists as a solid at room temperature but can be dissolved in aqueous solutions for biological assays. Its solubility is influenced by pH and ionic strength.
The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for therapeutic applications where prolonged activity is desired.
Relevant Data:
MART-1(32-40) has significant applications in cancer immunotherapy:
The MART-1 antigen was independently identified in 1994 by two research groups, leading to dual nomenclature:
The MLANA gene encodes a 118-amino acid transmembrane protein localized to melanosomes. MART-1(32-40) corresponds to residues 32–40 within the protein’s primary structure. Unlike mutated tumor antigens, MART-1 is a wild-type differentiation antigen expressed in normal melanocytes, retina, and benign nevi, but overexpressed in malignant melanoma [6] [8] [10].
MART-1(32-40) functions as a subdominant epitope within the HLA-A*0201 immunopeptidome, distinguished by its binding kinetics and CTL activation profile:
◼ Epitope Processing and MHC Presentation
◼ T-Cell Recognition and Cross-Reactivity
Table 1: Immune Properties of MART-1 Epitopes
Epitope | Sequence | HLA-A*0201 Affinity (FI) | Dissociation Half-life | CTL Precursor Frequency |
---|---|---|---|---|
MART-1(27-35) | AAGIGILTV | 2.8 | >8 hours | ~1/1,000 |
MART-1(32-40) | ILTVILGVL | 1.5 | 4–6 hours | ~1/50,000 |
gp100(209–217) | IMDQVPFSV | 3.1 | >8 hours | ~1/10,000 |
◼ Immunogenicity Enhancement Strategies
◼ Expression Heterogeneity in Melanoma
MART-1 protein is expressed in >90% of metastatic melanomas, but intensity and distribution vary:
◼ Immunodominance Hierarchy
Among HLA-A*0201-restricted melanoma epitopes, MART-1(32-40) occupies a tiered position:
Table 2: Immunodominance Hierarchy of Melanoma Epitopes
Rank | Epitope | Prevalence in TILs | Clinical Response Correlation |
---|---|---|---|
1 | MART-1(27-35) | 70–80% | Strong (vitiligo association) |
2 | gp100(209–217) | 40–50% | Moderate |
3 | MART-1(32-40) | 10–15% | Weak/incidental |
4 | Tyrosinase(368–376) | 5–10% | Rare |
Key factors influencing this hierarchy:
◼ Clinical Implications
Concluding Perspectives
MART-1(32-40) exemplifies the complexity of tumor antigen hierarchies, where moderate MHC binding, suboptimal TCR engagement, and tolerance mechanisms collectively constrain its immunotherapeutic utility. Future strategies may exploit engineered APLs or combinatorial approaches to overcome its subdominant status and expand the arsenal of targets against melanoma.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8